molecular formula C3H9Al2Cl3 B8448862 Trichlorotrimethyldialuminum

Trichlorotrimethyldialuminum

Cat. No.: B8448862
M. Wt: 205.42 g/mol
InChI Key: HYZXMVILOKSUKA-UHFFFAOYSA-K
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Description

Trichlorotrimethyldialuminum (CAS 12542-85-7), also known as methylaluminum sesquichloride, is an organoaluminum compound with the molecular formula C₃H₉Al₂Cl₃ and a molecular weight of 205.43 g/mol . Structurally, it consists of two aluminum centers bridged by three methyl groups and three chlorine atoms, forming a dimeric structure. This compound is highly reactive, particularly toward moisture and oxygen, and is typically handled under inert conditions. It serves as a catalyst in organic synthesis and polymerization reactions due to its Lewis acidic properties .

Comparison with Similar Compounds

The following table and analysis compare Trichlorotrimethyldialuminum with structurally or functionally related organoaluminum and aluminum halide compounds:

Property This compound Triethylaluminum Trimethylaluminum Aluminum Chloride Diethylaluminum Chloride
Molecular Formula C₃H₉Al₂Cl₃ C₆H₁₅Al C₃H₉Al AlCl₃ C₄H₁₀AlCl
CAS Number 12542-85-7 97-93-8 75-24-1 (inferred) 7446-70-0 96-10-6
Physical State Solid/Liquid (hygroscopic) Colorless liquid Pyrophoric liquid White crystalline solid Liquid
Molecular Weight (g/mol) 205.43 114.17 72.08 133.34 148.47
Key Applications Polymerization catalyst Ziegler-Natta catalyst Olefin polymerization Friedel-Crafts catalyst Co-catalyst in olefin reactions
Reactivity Reacts violently with H₂O, O₂ Pyrophoric, reacts with H₂O Ignites in air Hydrolyzes exothermically Reacts with H₂O, oxidizers
Safety Hazards Corrosive, flammable Severe burns, flammable Toxic, flammable Corrosive, irritant Corrosive, air-sensitive

Triethylaluminum (C₆H₁₅Al)

  • Structural Differences: Triethylaluminum is monomeric, with three ethyl groups bonded to a single aluminum atom, contrasting with the dimeric, mixed chloro/methyl structure of this compound .
  • Reactivity: Both compounds are moisture-sensitive, but Triethylaluminum is notably pyrophoric, igniting spontaneously in air .
  • Applications : Triethylaluminum is widely used in Ziegler-Natta catalysts for polyethylene production, whereas this compound is employed in more specialized catalytic systems .

Trimethylaluminum (C₃H₉Al)

  • Lewis Acidity : Trimethylaluminum is a stronger Lewis acid than this compound due to the absence of electron-withdrawing chlorine ligands .
  • Hazards : Both compounds require inert handling, but Trimethylaluminum poses higher flammability risks, with autoignition temperatures below 0°C .

Aluminum Chloride (AlCl₃)

  • Functionality: Unlike the organoaluminum compounds, AlCl₃ is a purely inorganic Lewis acid. It lacks alkyl groups, making it less versatile in organometallic synthesis but highly effective in Friedel-Crafts alkylation .
  • Hydrolysis : AlCl₃ hydrolyzes to release HCl gas, while this compound releases both HCl and methane, complicating its decomposition .

Diethylaluminum Chloride (C₄H₁₀AlCl)

  • Structure-Activity : The ethyl groups in Diethylaluminum Chloride confer greater steric bulk compared to the methyl groups in this compound, influencing its catalytic selectivity in olefin reactions .
  • Thermal Stability : Diethylaluminum Chloride is less thermally stable than this compound, decomposing at temperatures above 80°C .

Properties

Molecular Formula

C3H9Al2Cl3

Molecular Weight

205.42 g/mol

IUPAC Name

chloro(dimethyl)alumane;dichloro(methyl)alumane

InChI

InChI=1S/3CH3.2Al.3ClH/h3*1H3;;;3*1H/q;;;+1;+2;;;/p-3

InChI Key

HYZXMVILOKSUKA-UHFFFAOYSA-K

Canonical SMILES

C[Al](C)Cl.C[Al](Cl)Cl

physical_description

Liquid

Origin of Product

United States

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